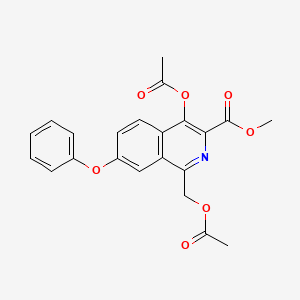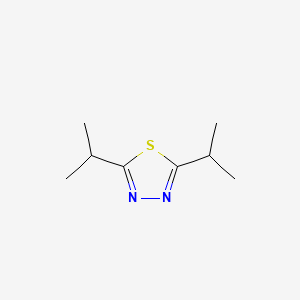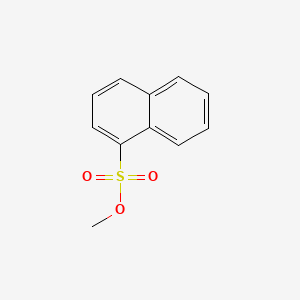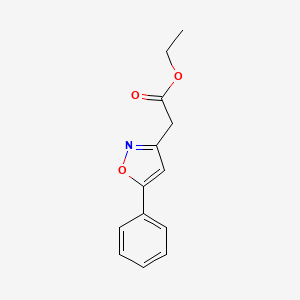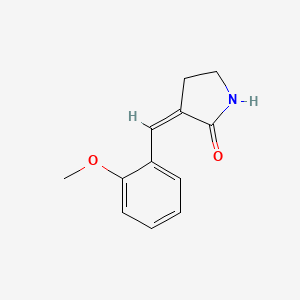
3-(2-Methoxybenzylidene)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methoxybenzylidene)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams that are present in both natural and synthetic compounds. This compound is characterized by the presence of a methoxybenzylidene group attached to the pyrrolidinone ring, which imparts unique chemical and biological properties to the molecule .
准备方法
The synthesis of 3-(2-Methoxybenzylidene)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 2-methoxybenzaldehyde with pyrrolidin-2-one under specific reaction conditions. The reaction typically requires a base catalyst and is carried out in an organic solvent such as ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated through filtration and purification techniques .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
3-(2-Methoxybenzylidene)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions can be carried out using halogenating agents or nucleophiles.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction of the compound can yield alcohols or amines.
Substitution: Halogenation or nucleophilic substitution can introduce different functional groups into the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
3-(2-Methoxybenzylidene)pyrrolidin-2-one has a wide range of scientific research applications. In chemistry, it is used as a versatile synthon for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
In biology and medicine, this compound has shown potential as a lead compound for the development of new drugs. Its biological activities include antimicrobial, anti-inflammatory, and anticancer properties. Researchers are exploring its use in the treatment of various diseases and infections .
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other fine chemicals. Its ability to undergo various chemical transformations makes it a valuable building block for the production of high-value products .
作用机制
The mechanism of action of 3-(2-Methoxybenzylidene)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism .
相似化合物的比较
3-(2-Methoxybenzylidene)pyrrolidin-2-one can be compared with other similar compounds such as pyrrolidin-2-one and pyrrolone derivatives. These compounds share a similar core structure but differ in their substituents and functional groups. The presence of the methoxybenzylidene group in this compound imparts unique chemical and biological properties that distinguish it from other pyrrolidinone derivatives .
Similar compounds include:
- Pyrrolidin-2-one
- Pyrrolone derivatives
- N-methylpyrrolidin-2-one (NMP)
- Pyrrolidine-2,5-diones
These compounds have diverse biological activities and are used in various scientific and industrial applications.
属性
分子式 |
C12H13NO2 |
|---|---|
分子量 |
203.24 g/mol |
IUPAC 名称 |
(3Z)-3-[(2-methoxyphenyl)methylidene]pyrrolidin-2-one |
InChI |
InChI=1S/C12H13NO2/c1-15-11-5-3-2-4-9(11)8-10-6-7-13-12(10)14/h2-5,8H,6-7H2,1H3,(H,13,14)/b10-8- |
InChI 键 |
WBILLHHOTJRASZ-NTMALXAHSA-N |
手性 SMILES |
COC1=CC=CC=C1/C=C\2/CCNC2=O |
规范 SMILES |
COC1=CC=CC=C1C=C2CCNC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Furo[2,3-d]pyrimidin-4-amine, N-butyl-5,6-diphenyl-](/img/structure/B12900291.png)
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,6-dimethylbenzamide](/img/structure/B12900294.png)

![Methyl 5-[4-(benzyloxy)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B12900322.png)
![N-(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanimine](/img/structure/B12900327.png)
![Isoxazolo[2,3-b][1,2]oxazine, hexahydro-3a-methoxy-2-phenyl-, trans-](/img/structure/B12900330.png)

